molecular formula C24H16N2 B157979 Bathophenanthroline CAS No. 1662-01-7

Bathophenanthroline

Cat. No.: B157979
CAS No.: 1662-01-7
M. Wt: 332.4 g/mol
InChI Key: DHDHJYNTEFLIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 4,7-Diphenyl-1,10-phenanthroline, also known as Bathophenanthroline (Bphen), is the interface between electron donating (D) and accepting (A) materials in organic electronic devices . It plays a crucial role in the operation of these devices, including solar cells, transistors, and organic light-emitting diodes (OLEDs) .

Mode of Action

This compound operates by enabling the formation of intermolecular charge-transfer states at the D/A interface . This compound is used as an Electron Transport / Hole Blocking Layer (ETL / HBL) in organic electronic devices . It has a mobility (µe) of about 3.0 x 10-4 cm²V-1s-1, indicating its ability to facilitate rapid electron transport .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as thf, chloroform, and dichloromethane . This solubility could potentially influence its bioavailability in certain applications.

Result of Action

The primary result of this compound’s action is the improvement of the efficiency of organic electronic devices . By serving as an ETL / HBL, it facilitates the rapid transport of electrons, thereby enhancing the performance of these devices .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it needs to be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, its solubility in different solvents suggests that the choice of solvent can significantly impact its efficacy .

Chemical Reactions Analysis

Bathophenanthroline undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Biological Activity

Bathophenanthroline (BPhen) is a bidentate ligand that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of BPhen, focusing on its applications in cancer therapy, iron detection, and its role in oxidative stress. The findings are supported by various studies and data tables summarizing key research outcomes.

Overview of this compound

This compound is recognized for its ability to form stable complexes with metal ions, particularly iron. Its structural properties allow it to act as an effective chelator, which is pivotal in various biological assays and therapeutic applications. The compound exists in several forms, including this compound disulfonate (BPS), which is more soluble and commonly used in biological studies.

1. Anticancer Properties

Recent research has highlighted the photocytotoxic effects of BPhen when used in ruthenium complexes. These complexes have shown significant activity against various cancer cell lines, including breast cancer cells.

  • Photocytotoxicity : A study demonstrated that ruthenium complexes containing BPhen exhibited nanomolar toxicity towards breast cancer cells. The mechanism involves the generation of singlet oxygen upon light activation, leading to cellular apoptosis .
  • Case Study : In experiments involving CT-26 mouse colon carcinoma cells, complexes with BPhen showed an effective concentration (EC50) of 60 nM and a phototoxicity index (PI) of 23.5, indicating strong anticancer activity .

2. Iron Detection and Quantification

BPhen's ability to chelate iron has made it a valuable tool in clinical diagnostics.

  • Colorimetric Assays : BPhen is used as a chromogen for colorimetric methods to determine iron levels in biological samples. A study compared BPhen sulfonate with other chromogens and found that it provided reliable results for measuring hepatic iron concentration (HIC) in liver tissues .
  • HPLC Method Development : A novel high-performance liquid chromatography (HPLC) method utilizing BPS was developed for detecting free Fe(II) in microdialysis samples from rat brains. This method allows for sensitive detection of iron levels associated with neurodegenerative conditions .

3. Oxidative Stress and Reactive Oxygen Species

BPhen's role in oxidative stress is significant due to its interaction with metal ions that catalyze the formation of reactive oxygen species (ROS).

  • Mechanism of Action : Research indicates that free non-protein bound Fe(II), which can catalyze ROS formation, can be effectively quantified using BPhen-based assays. This is crucial for understanding oxidative damage in neurodegenerative diseases .
  • Inhibitory Effects : Studies have shown that BPhen can inhibit the oxidation processes involving NADH and other substrates, suggesting potential protective roles against oxidative stress .

Data Tables

The following tables summarize key findings from studies involving this compound:

Study Application Findings Reference
Oladipupo et al.AnticancerEC50 = 60 nM against CT-26 cells; PI = 23.5
Clinical StudyIron DetectionHIC correlation coefficient = 0.99 with ferene
HPLC MethodIron AnalysisLinear response for Fe(II) detection (50-2000 nM)

Properties

IUPAC Name

4,7-diphenyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDHJYNTEFLIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68399-83-7 (sulfate[1:1])
Record name Bathophenanthroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7061857
Record name 4,7-Diphenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name Bathophenanthroline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12056
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1662-01-7, 68309-97-7
Record name 4,7-Diphenyl-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1662-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bathophenanthroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Diphenyl-1,10-phenanthroline, nickel complex, tetrafluoroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068309977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1662-01-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,10-Phenanthroline, 4,7-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,7-Diphenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-diphenyl-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)nickel(2+) bis[tetrafluoroborate(1-)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BATHOPHENANTHROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2B091F0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4, 7-Diphenyl-1, 10-phenanthrolinedisulfonic acid, disodium salt
Name
4, 7-Diphenyl-1, 10-phenanthrolinedisulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bathophenanthroline
Reactant of Route 2
Reactant of Route 2
Bathophenanthroline
Reactant of Route 3
Reactant of Route 3
Bathophenanthroline
Reactant of Route 4
Reactant of Route 4
Bathophenanthroline
Reactant of Route 5
Bathophenanthroline
Reactant of Route 6
Reactant of Route 6
Bathophenanthroline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.